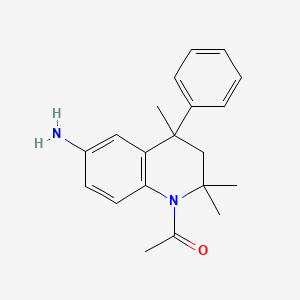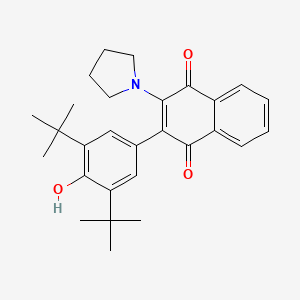![molecular formula C27H29NO2 B4986051 3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)
3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide is a synthetic compound used in scientific research. It is a member of the amide family of compounds and is commonly referred to as DPP. DPP has been studied extensively for its potential applications in the fields of medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of DPP is not fully understood, but it is thought to involve the inhibition of enzymes involved in the metabolism of drugs. DPP has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs in the body. By inhibiting these enzymes, DPP may increase the bioavailability and efficacy of certain drugs.
Biochemical and Physiological Effects:
DPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DPP can inhibit the activity of cytochrome P450 enzymes and reduce the production of inflammatory cytokines. In vivo studies have shown that DPP can reduce inflammation and pain in animal models of arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPP in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of drugs and the effects of drug interactions. However, one limitation of using DPP is its potential toxicity. DPP has been shown to be toxic to certain cell types at high concentrations, and care must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for research involving DPP. One area of interest is the development of DPP-based drug delivery systems. DPP has been shown to be an effective inhibitor of cytochrome P450 enzymes, and this property could be used to improve the bioavailability and efficacy of certain drugs. Another area of interest is the investigation of the structure and function of enzymes using DPP as a tool. DPP has been shown to be a useful tool for studying protein-ligand interactions and could be used to investigate the structure and function of enzymes involved in a variety of biological processes.
Métodos De Síntesis
The synthesis of DPP involves the reaction of 3,3-diphenylpropionic acid with 4-phenyltetrahydro-2H-pyran-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form DPP. The synthesis of DPP is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
DPP has been studied extensively for its potential applications in various scientific fields. In the field of medicine, DPP has been shown to have anti-inflammatory properties and may be useful in the treatment of diseases such as arthritis and asthma. In pharmacology, DPP has been studied for its potential as a drug delivery agent and for its ability to inhibit enzymes involved in the metabolism of drugs. In biochemistry, DPP has been used as a tool to study protein-ligand interactions and to investigate the structure and function of enzymes.
Propiedades
IUPAC Name |
3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO2/c29-26(20-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)28-21-27(16-18-30-19-17-27)24-14-8-3-9-15-24/h1-15,25H,16-21H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRMWOFMNIGIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)
![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)
![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)




